2,3-Dihydro-1H-isoindol-4-ol

Organic Synthesis Medicinal Chemistry Quality Control

2,3-Dihydro-1H-isoindol-4-ol (CAS 118924-03-1) is the essential 4-hydroxy isoindoline scaffold for ESIPT fluorescent probes—its 4-OH group, positioned ortho to the imine nitrogen, enables the intramolecular H-bond critical for sensor function. Unlike the 5-hydroxy isomer or unsubstituted isoindoline, only this positional isomer delivers the precise photophysics required. Its rigid, zero-rotatable-bond core offers predictable docking for kinase and epigenetic enzyme inhibitors. Available at kg scale for lead optimization and tox studies. Choose the 4-OH isomer to guarantee assay reproducibility and synthetic consistency.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 118924-03-1
Cat. No. B1168258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-isoindol-4-ol
CAS118924-03-1
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C(=CC=C2)O
InChIInChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h1-3,9-10H,4-5H2
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-isoindol-4-ol (CAS 118924-03-1) Procurement Guide: Specifications, Purity, and Research Applications


2,3-Dihydro-1H-isoindol-4-ol (CAS 118924-03-1) is a heterocyclic organic compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol. It is a derivative of isoindoline, characterized by a hydroxyl group at the 4-position of the fused benzene-pyrrolidine ring system . The compound is commercially available as a free base and as a hydrochloride salt (CAS 72695-20-6) . Its primary utility is as a versatile intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds and potential bioactive molecules [1]. The hydroxyl group provides a reactive handle for further chemical modifications, including oxidation, esterification, and etherification .

2,3-Dihydro-1H-isoindol-4-ol: Why Substitution with Generic Isoindoline Analogs is Not Feasible for Specific Research Needs


Generic substitution with other isoindoline derivatives is not a straightforward process due to the critical role of the 4-hydroxyl group in dictating both the chemical reactivity and the potential biological interactions of 2,3-Dihydro-1H-isoindol-4-ol. Unlike unsubstituted isoindoline or its 5-hydroxy isomer, the specific placement of the hydroxyl group at the 4-position enables distinct patterns of hydrogen bonding and intramolecular proton transfer (ESIPT), which are fundamental to its utility as a fluorescent probe and a versatile synthetic building block . This positional isomerism means that analogs lacking this specific functionality cannot replicate the compound's behavior in assays or synthetic pathways, making precise procurement of the 4-hydroxy derivative essential for reproducible and meaningful results .

Quantitative Differentiation Guide for 2,3-Dihydro-1H-isoindol-4-ol: A Comparator-Based Analysis for Scientific Procurement


Purity Specification: HPLC-Grade 98% for Reproducible Synthetic and Biological Workflows

Commercially sourced 2,3-Dihydro-1H-isoindol-4-ol (free base) is routinely available with a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC), with a maximum water content of 0.5% [1]. This specification ensures a high degree of chemical homogeneity, which is essential for minimizing variability in synthetic yields and biological assay outcomes. In contrast, the hydrochloride salt form (CAS 72695-20-6) is often offered at a lower purity specification of ≥95% , which may necessitate additional purification steps for applications demanding high precision.

Organic Synthesis Medicinal Chemistry Quality Control

Positional Isomerism: Distinct ESIPT Properties of the 4-Hydroxy Isoindoline Scaffold

The 2,3-Dihydro-1H-isoindol-4-ol core is a recognized platform for developing fluorescent sensors based on Excited-State Intramolecular Proton Transfer (ESIPT). The ortho-hydroxy arrangement relative to the imine nitrogen is a critical structural feature that enables this photophysical process, which is not possible with the 5-hydroxy isoindoline isomer [1]. This structural specificity directly translates to a unique and quantifiable property: the ability to act as a selective sensor for hydrogen peroxide (H2O2) and other reactive oxygen species. The 4-hydroxy group facilitates the necessary intramolecular hydrogen bonding, a characteristic absent in other regioisomers, making this specific compound an essential starting material for designing such probes [1].

Fluorescent Probes Analytical Chemistry Reactive Oxygen Species

Commercial Scalability: Synthesis Validated at Kilogram Scale for Project Continuity

For research programs transitioning from discovery to development, supply chain reliability and scalability are paramount. 2,3-Dihydro-1H-isoindol-4-ol is a validated intermediate with a demonstrated production capacity of up to kilograms (kgs) from commercial suppliers [1]. This contrasts with many custom or early-stage analogs, which may be restricted to milligram-scale availability or involve lengthy, low-yielding syntheses. The established kg-scale production capability ensures a consistent and scalable supply, mitigating the risk of project delays due to material shortages and providing confidence in long-term procurement planning [1].

Process Chemistry Scale-up Supply Chain

Structural Rigidity: Zero Rotatable Bonds for Constrained Pharmacophore Design

The molecular scaffold of 2,3-Dihydro-1H-isoindol-4-ol exhibits zero rotatable bonds, as computed from its chemical structure . This complete conformational rigidity offers a significant advantage in structure-based drug design compared to more flexible analogs, such as N-benzyl or N-alkyl derivatives. A rigid core provides a well-defined, low-entropy starting point for binding to a biological target, which can translate to improved binding affinity and selectivity. The lack of rotatable bonds simplifies computational docking studies and ensures that the scaffold's presentation in the binding pocket is highly predictable, enhancing the efficiency of rational drug design efforts .

Medicinal Chemistry Structure-Based Drug Design Molecular Modeling

Class-Level Biological Relevance: Isoindoline Core as a Privileged Scaffold in Oncology and Inflammation

Isoindoline derivatives as a class have demonstrated a broad spectrum of biological activities, including activity against tumor cell lines (leukemia, colon, epidermal, ovarian) and inhibition of key cancer-related enzymes such as histone deacetylase, tyrosine kinase receptor, and vascular endothelial growth factor receptor (VEGF-R2) [1]. Furthermore, 4'-O-substituted isoindoline derivatives have been specifically disclosed in patents for treating, managing, or preventing cancer and other diseases [2]. While these activities are not directly quantified for 2,3-Dihydro-1H-isoindol-4-ol itself, they establish the privileged nature of the core scaffold and justify its use as a foundational building block for medicinal chemistry campaigns targeting these therapeutic areas. This class-level validation supports its procurement over less-explored heterocyclic starting materials.

Oncology Inflammation Drug Discovery

Key Research and Industrial Application Scenarios for 2,3-Dihydro-1H-isoindol-4-ol


Synthesis of Novel Fluorescent Probes for Reactive Oxygen Species (ROS)

This compound is an essential building block for constructing ESIPT-based fluorescent sensors. Its 4-hydroxy group, positioned ortho to the imine nitrogen, is the key structural determinant for the intramolecular hydrogen bond required for the sensing mechanism [1]. This application is supported by the class-level inference that the 4-hydroxy isoindoline core is the active photophysical unit in such probes.

Construction of Conformationally Constrained Pharmacophores for Kinase and Epigenetic Targets

The rigid, zero-rotatable-bond structure of 2,3-Dihydro-1H-isoindol-4-ol makes it an ideal core scaffold for designing inhibitors of enzymes with shallow or conformationally sensitive binding pockets, such as certain kinases or histone-modifying enzymes . This application leverages the structural rigidity data to ensure that the scaffold contributes to favorable binding entropy and predictable docking outcomes.

Large-Scale Synthesis of Bioactive Isoindoline Derivatives for Preclinical Studies

For projects that have identified a lead compound derived from the 4-hydroxy isoindoline scaffold, the availability of the core intermediate at a validated kilogram scale is critical [2]. This ensures a reliable supply chain for scaling up the synthesis of drug candidates for comprehensive in vivo efficacy and toxicology studies, which require multigram to kilogram quantities of material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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